STING agonist-4

Description

Structure

3D Structure

Properties

IUPAC Name |

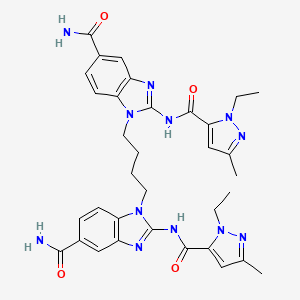

1-[4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]butyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N12O4/c1-5-45-27(15-19(3)41-45)31(49)39-33-37-23-17-21(29(35)47)9-11-25(23)43(33)13-7-8-14-44-26-12-10-22(30(36)48)18-24(26)38-34(44)40-32(50)28-16-20(4)42-46(28)6-2/h9-12,15-18H,5-8,13-14H2,1-4H3,(H2,35,47)(H2,36,48)(H,37,39,49)(H,38,40,50) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZSAXDKFXTSGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CCCCN4C5=C(C=C(C=C5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Core Mechanism of STING Agonist-4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a pivotal component of the innate immune system, acting as a key sensor of cytosolic DNA, a danger signal associated with viral infections and cellular damage.[1] Activation of the STING pathway culminates in a robust type I interferon (IFN) response, rendering it a highly attractive target for therapeutic intervention, particularly in the fields of oncology and infectious diseases.[1] STING agonist-4 is a synthetic, non-nucleotide small molecule designed to potently and selectively activate the STING pathway, showing promise for cancer immunotherapy.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of STING agonist-4, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling cascades and workflows.

Core Mechanism of Action: From Receptor Binding to Immune Activation

STING agonist-4 functions as a direct agonist of the STING protein.[1] Its mechanism of action can be understood as a multi-step process that initiates with binding to the STING protein and results in the production of type I interferons and other pro-inflammatory cytokines.

Direct Binding and Conformational Change of the STING Dimer

STING agonist-4 is an amidobenzimidazole (ABZI)-based compound designed to enhance binding to the STING protein. It directly binds to the ligand-binding domain of the STING protein, which is located on the membrane of the endoplasmic reticulum (ER). The binding of STING agonist-4 induces a significant conformational change in the STING dimer, causing it to transition from an inactive "open" state to an active "closed" state.

Translocation, TBK1 Recruitment, and IRF3 Phosphorylation

This conformational shift triggers the translocation of the STING protein from the ER to the Golgi apparatus. In the Golgi, the activated STING dimer serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). The phosphorylation of IRF3 is a critical step in the signaling cascade.

Nuclear Translocation and Gene Transcription

Phosphorylated IRF3 forms a dimer and translocates to the nucleus. Within the nucleus, the IRF3 dimer binds to interferon-stimulated response elements (ISREs) in the promoter regions of target genes, leading to the transcription of type I interferons, such as IFN-β, and other inflammatory cytokines.

Quantitative Data Summary

The biological activity of STING agonist-4 has been characterized through various in vitro assays, demonstrating its high potency.

| Parameter | Value | Cell Line/System | Method |

| IC50 | 20 nM | Apparent Inhibitory Constant | Competitive Binding Assay |

| Kd | ~1.6 nM | Full-length STING | Solid Support Binding Assay |

| EC50 (IFN-β secretion) | 3.1 µM | Not Specified | IFN-β Secretion Assay |

| EC50 (vs. cGAMP) | 18-fold more potent | Not Specified | Not Specified |

Signaling Pathway Diagram

Caption: STING agonist-4 activates the STING pathway, leading to IFN-β production.

Experimental Protocols

STING Pathway Activation by Western Blot

This protocol is used to detect the phosphorylation of key proteins in the STING signaling pathway, indicating its activation.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-STING, anti-p-TBK1, anti-p-IRF3, and total protein controls)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Plate cells and treat with various concentrations of STING agonist-4 for the desired time (e.g., 2 hours).

-

Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add ECL substrate and visualize protein bands using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins indicates the level of pathway activation.

Caption: Workflow for detecting STING pathway phosphorylation.

Cytokine Secretion Assay (ELISA)

This assay quantifies the amount of a specific cytokine (e.g., IFN-β, IL-6, TNF-α) secreted by cells following treatment with STING agonist-4.

Materials:

-

96-well cell culture plates

-

Cell culture medium

-

STING agonist-4

-

ELISA kit for the cytokine of interest

Procedure:

-

Cell Seeding: Seed cells into 96-well plates.

-

Compound Treatment: Treat cells with serial dilutions of STING agonist-4 for a defined period (e.g., 4 or 24 hours).

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

ELISA: Perform the ELISA according to the manufacturer's instructions. Briefly:

-

Coat a 96-well plate with a capture antibody.

-

Add the collected supernatants and standards to the wells.

-

Add a detection antibody.

-

Add a substrate solution to develop the color.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Quantification: Calculate the concentration of the cytokine in the samples based on the standard curve.

In Vivo Tumor Model

This protocol assesses the anti-tumor efficacy of STING agonist-4 in a preclinical animal model.

Materials:

-

Syngeneic tumor cells (e.g., CT26, B16)

-

Female BALB/c or C57BL/6 mice (6-8 weeks old)

-

STING agonist-4 formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

-

Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups. Administer STING agonist-4 (e.g., intratumorally or systemically) according to the desired dosing schedule.

-

Efficacy Assessment: Continue to monitor tumor growth in all groups. The primary endpoint is typically tumor growth inhibition or regression.

-

Immunophenotyping (Optional): At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration (e.g., by flow cytometry) to understand the immunological mechanism of action.

Conclusion

STING agonist-4 is a potent activator of the STING pathway, initiating a cascade of events that leads to the production of type I interferons and other pro-inflammatory cytokines. Its mechanism of action, involving direct binding to STING, conformational changes, and subsequent activation of the TBK1-IRF3 signaling axis, has been well-characterized. The quantitative data underscores its high potency, and the provided experimental protocols offer a framework for its further investigation. The ability of STING agonist-4 to robustly stimulate an innate immune response positions it as a promising candidate for cancer immunotherapy and other applications where augmenting the immune system is beneficial. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

References

STING agonist-4 discovery and development

An In-depth Technical Guide on the Discovery and Development of STING Agonist-4

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a key indicator of viral or bacterial infection and cellular damage.[1][2] Activation of the cGAS-STING pathway triggers a robust type I interferon (IFN) response, making it a highly attractive target for therapeutic intervention, particularly in the field of cancer immunotherapy.[3][4] STING agonists are a class of molecules designed to activate this pathway, thereby stimulating an anti-tumor immune response.[5] Preclinical studies have consistently shown that activating the STING pathway can lead to enhanced antigen presentation, T cell priming, and immunogenic tumor control.

This technical guide provides a comprehensive overview of the discovery and development of a specific non-cyclic dinucleotide (non-CDN) agonist, STING agonist-4. It details the compound's mechanism of action, presents key quantitative data, outlines detailed experimental protocols for its characterization, and illustrates the logical workflow of its development. This document is intended for researchers, scientists, and drug development professionals working in immunology and oncology.

Core Mechanism of Action: From Ligand Binding to Immune Activation

STING agonist-4 is a potent, non-nucleotide small molecule belonging to the amidobenzimidazole (ABZI) class of compounds. Its mechanism of action involves the direct activation of the STING protein, initiating a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines.

The key steps are as follows:

-

Direct Binding and Conformational Change : STING agonist-4 directly binds to the ligand-binding domain of the STING protein dimer located on the endoplasmic reticulum (ER). This binding event induces a significant conformational change, causing the dimer to shift from an inactive "open" state to an active "closed" state.

-

Translocation and Assembly : Upon activation, the STING protein translocates from the ER through the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus. This serves as a critical step for assembling a signaling complex.

-

TBK1 Recruitment and Activation : In the Golgi, the activated STING dimer serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).

-

IRF3 Phosphorylation and Nuclear Translocation : TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). This phosphorylation event causes IRF3 to form dimers, which then translocate into the nucleus.

-

Gene Transcription : Inside the nucleus, dimerized IRF3 acts as a transcription factor, initiating the transcription of genes encoding for type I interferons (IFN-α/β) and other inflammatory cytokines, leading to a powerful anti-tumor immune response.

Quantitative Data Summary

The potency and binding characteristics of STING agonist-4 and related compounds have been quantified through various in vitro assays. The data highlights the high potency of this class of STING agonists.

Table 1: Binding Affinity and Potency of STING Agonist-4

| Parameter | Value | Description | Source(s) |

|---|---|---|---|

| IC₅₀ | 20 nM | The concentration causing 50% inhibition in a competitive binding assay. | |

| Kd (apparent) | ~1.6 nM | The apparent dissociation constant, indicating high binding affinity to STING. |

| IFN-β EC₅₀ | 3.1 µM | The concentration inducing 50% of the maximal IFN-β secretion in THP-1 cells. | |

Table 2: In Vitro Cellular Activity of STING Agonist-4

| Cellular Effect | Method | Key Findings | Source(s) |

|---|---|---|---|

| Pathway Activation | Western Blot | Induces dose-dependent phosphorylation of STING and IRF3. | |

| Cytokine Induction | ELISA / qPCR | Promotes the production of IFN-β, IP-10, IL-6, and TNF-α. |

| Potency Comparison | Reporter Assay | Approximately 18-fold more potent than the endogenous ligand cGAMP. | |

Table 3: Comparative Potency of diABZI-based Agonists

| Compound | Assay | Cell Type | EC₅₀ | Source(s) |

|---|---|---|---|---|

| diABZI-amine | IRF Reporter | THP1-Dual | 0.144 ± 0.149 nM | |

| diABZI-V/C-DBCO | IRF Reporter | THP1-Dual | 1.47 ± 1.99 nM | |

| diABZI-amine | IFN-β ELISA | Murine Splenocytes | 0.17 ± 6.6 µM |

| diABZI-V/C-DBCO | IFN-β ELISA | Murine Splenocytes | 7.7 ± 0.05 µM | |

Experimental Protocols

The characterization of STING agonist-4 involves several key experimental procedures to determine its binding affinity, functional potency, and downstream signaling effects.

STING Binding Assay (HTRF)

This assay measures the ability of a compound to compete with a known fluorescent ligand for binding to the STING protein. Homogeneous Time Resolved Fluorescence (HTRF) is a common method.

Methodology:

-

Plate Preparation : Dispense serial dilutions of STING agonist-4 or a reference standard into the wells of a 384-well low volume white plate.

-

Protein Addition : Add His-tagged human STING protein to each well.

-

Detection Reagent Addition : Add a pre-mixed solution of an anti-6His antibody labeled with Terbium cryptate (donor) and a STING ligand labeled with d2 (acceptor).

-

Incubation : Incubate the plate at room temperature for 3 hours, protected from light.

-

Signal Measurement : Read the HTRF signal on a compatible plate reader. The signal is inversely proportional to the binding affinity of the test compound.

Cellular STING Activation Assay (Western Blot)

This method is used to detect the phosphorylation of key proteins in the STING signaling pathway, confirming target engagement and pathway activation within a cellular context.

Methodology:

-

Cell Culture and Treatment : Seed cells (e.g., THP-1 monocytes) and treat with various concentrations of STING agonist-4 for a specified time (e.g., 2-4 hours).

-

Cell Lysis : Harvest and lyse the cells using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE : Separate the protein lysates by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking : Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.

-

Antibody Incubation : Incubate the membrane with primary antibodies specific for phosphorylated STING (p-STING), p-TBK1, and p-IRF3, as well as total protein controls. Follow with incubation with an appropriate HRP-conjugated secondary antibody.

-

Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins indicates the level of pathway activation.

IFN-β Secretion Assay (ELISA)

This assay quantifies the amount of IFN-β secreted by cells following treatment with a STING agonist, providing a functional measure of pathway activation.

Methodology:

-

Cell Culture and Treatment : Seed cells (e.g., human PBMCs or THP-1 cells) in a 96-well plate and treat with serial dilutions of STING agonist-4 for 18-24 hours.

-

Supernatant Collection : After incubation, carefully collect the cell culture supernatant.

-

ELISA Procedure :

-

Add standards and supernatants to the wells of an ELISA plate pre-coated with an IFN-β capture antibody.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate, then add a biotinylated detection antibody. Incubate for 1 hour.

-

Wash the plate, then add a streptavidin-HRP conjugate.

-

Wash the plate again and add a TMB substrate solution. Incubate in the dark until color develops.

-

Add a stop solution and read the absorbance at 450 nm.

-

-

Data Analysis : Calculate the concentration of IFN-β in the samples by comparing their absorbance to the standard curve.

In Vivo Tumor Efficacy Model

Animal models are essential to evaluate the anti-tumor efficacy of STING agonists.

Methodology:

-

Tumor Implantation : Subcutaneously implant tumor cells (e.g., CT26 colon carcinoma or 4T1 breast cancer cells) into syngeneic mice (e.g., BALB/c).

-

Tumor Growth : Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Treatment Administration : Administer STING agonist-4 via a relevant route, such as intratumoral (i.t.) or intravenous (i.v.) injection, on a defined schedule.

-

Monitoring : Monitor tumor volume using caliper measurements and track animal body weight and overall health.

-

Endpoint Analysis : At the end of the study, analyze primary tumors and spleens for immune cell infiltration (e.g., CD8+ T cells) via flow cytometry or immunohistochemistry to assess the immunological response.

Discovery and Development Logic

The discovery of a novel small-molecule STING agonist like STING agonist-4 typically follows a structured drug discovery process.

This process begins with high-throughput screening of large compound libraries using cell-based reporter assays to identify initial "hits". These hits, such as the amidobenzimidazole (ABZI) scaffold, then undergo extensive medicinal chemistry optimization. Structure-activity relationship (SAR) studies are conducted to improve potency, selectivity, and drug-like properties, leading to the selection of a lead candidate like STING agonist-4 for further preclinical development.

Conclusion

STING agonist-4 is a potent, systematically-delivered, non-cyclic dinucleotide agonist that activates the STING pathway through direct binding, leading to robust type I interferon production and anti-tumor immunity. Its development has been guided by a rational, data-driven process encompassing detailed in vitro characterization and in vivo validation. While preclinical data for STING agonists are promising, ongoing clinical trials face challenges related to optimizing delivery, managing potential toxicities, and identifying patient populations most likely to respond. The continued development of novel agonists like STING agonist-4, potentially in combination with other immunotherapies such as checkpoint inhibitors, holds significant promise for the future of cancer treatment.

References

An In-depth Technical Guide to the Structure and Chemical Properties of STING Agonist-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

STING (Stimulator of Interferon Genes) has emerged as a critical mediator of innate immunity and a promising therapeutic target for immuno-oncology and infectious diseases. Activation of the STING pathway triggers the production of type I interferons and other pro-inflammatory cytokines, leading to a robust anti-tumor and anti-viral immune response. STING agonist-4, a potent and systemically active non-cyclic dinucleotide agonist, represents a significant advancement in the development of STING-targeted therapies. This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of STING agonist-4, along with detailed experimental protocols for its characterization.

Structure and Chemical Properties

STING agonist-4 is a synthetic, small-molecule agonist of the STING receptor. It is a linked amidobenzimidazole-based compound, specifically a diABZI (diamidobenzimidazole). This design strategy involves creating linked symmetric amidobenzimidazole (ABZI)-based compounds to enhance binding affinity to STING and improve cellular function.[1]

Chemical Structure

The chemical structure of STING agonist-4 is characterized by two symmetric amidobenzimidazole moieties connected by a linker.

IUPAC Name: 1,1′-(1,4-butanediyl)bis[2-[[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]amino]-1H-benzimidazole-5-carboxamide][2]

SMILES: CCn1nc(C)cc1C(=O)Nc1nc2cc(C(N)=O)ccc2n1CCCCn1c(NC(=O)c2cc(C)nn2CC)nc2cc(C(N)=O)ccc12

Physicochemical Properties

A summary of the key physicochemical properties of STING agonist-4 is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C34H38N12O4 | [2][3] |

| Molecular Weight | 678.7 g/mol | [2] |

| CAS Number | 2138300-40-8 | |

| Appearance | Solid powder | |

| Solubility | DMSO: 10 mg/mL (14.73 mM; requires sonication) H2O: < 0.1 mg/mL (insoluble) | |

| Purity | ≥98% | |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. |

Biological Activity and Mechanism of Action

STING agonist-4 potently activates the STING signaling pathway. Its mechanism of action involves direct binding to the STING protein, leading to a conformational change that initiates downstream signaling cascades.

Binding Affinity and Potency

STING agonist-4 exhibits high binding affinity for the STING receptor and potent cellular activity.

| Parameter | Value | Cell/System | Reference |

| IC50 | 20 nM | Apparent inhibitory constant | |

| Kd | ~1.6 nM | Apparent dissociation constant with full-length STING | |

| EC50 (IFN-β secretion) | 3.1 µM | Human Peripheral Blood Mononuclear Cells (PBMCs) | |

| EC50 (Antiviral) | 11.8-199 nM | Influenza A virus, SARS-CoV-2, human rhinovirus |

Signaling Pathway

Upon binding of STING agonist-4, STING undergoes oligomerization and translocates from the endoplasmic reticulum to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines.

Caption: STING Agonist-4 induced signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of STING agonist-4.

STING Binding Assay (Competitive Binding)

This protocol describes a competitive binding assay to determine the binding affinity of STING agonist-4 to the STING protein.

Materials:

-

Purified human STING protein (C-terminal domain)

-

Labeled STING ligand (e.g., a fluorescently tagged cyclic dinucleotide)

-

STING agonist-4

-

Assay buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 0.005% Tween-20)

-

384-well microplates

-

Plate reader capable of detecting the labeled ligand's signal

Procedure:

-

Prepare a serial dilution of STING agonist-4 in assay buffer.

-

In a 384-well plate, add the purified STING protein and the labeled STING ligand at a fixed concentration.

-

Add the serially diluted STING agonist-4 to the wells.

-

Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

-

Measure the signal from the labeled ligand using a plate reader.

-

The data is then plotted as the signal versus the concentration of STING agonist-4. The IC50 value, the concentration of agonist that displaces 50% of the labeled ligand, can be calculated. The Kd can be determined using the Cheng-Prusoff equation if the Kd of the labeled ligand is known.

Cellular Assay for IFN-β Production (ELISA)

This protocol details the measurement of IFN-β secreted from human peripheral blood mononuclear cells (PBMCs) upon stimulation with STING agonist-4.

Materials:

-

Human PBMCs

-

RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

STING agonist-4

-

Human IFN-β ELISA kit

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium.

-

Prepare a serial dilution of STING agonist-4 in culture medium. A starting concentration of 0.1 µM is recommended based on published data.

-

Add the diluted STING agonist-4 to the cells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate and collect the cell culture supernatant.

-

Quantify the concentration of IFN-β in the supernatant using a human IFN-β ELISA kit according to the manufacturer's instructions.

-

Generate a standard curve and calculate the concentration of IFN-β in each sample. The EC50 value can be determined by plotting the IFN-β concentration against the log of the STING agonist-4 concentration.

Caption: Workflow for IFN-β quantification by ELISA.

Western Blot for STING and IRF3 Phosphorylation

This protocol describes the detection of phosphorylated STING and IRF3 in cell lysates by Western blotting.

Materials:

-

THP-1 cells (or other suitable human monocytic cell line)

-

RPMI-1640 medium

-

STING agonist-4

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STING (Ser366), anti-STING, anti-phospho-IRF3 (Ser396), anti-IRF3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed THP-1 cells in a 6-well plate.

-

Treat the cells with STING agonist-4 (e.g., 0.1 µM to 1 µM) for various time points (e.g., 0, 30, 60, 120 minutes).

-

After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. The level of phosphorylation can be quantified by densitometry and normalized to the total protein and loading control.

Conclusion

STING agonist-4 is a highly potent, non-cyclic dinucleotide STING agonist with a well-defined structure and mechanism of action. Its ability to systemically activate the STING pathway makes it a valuable tool for research and a promising candidate for the development of novel immunotherapies. The experimental protocols provided in this guide offer a framework for the robust characterization of STING agonist-4 and other similar compounds, facilitating further advancements in the field of innate immunity and drug discovery.

References

A Technical Guide to the Binding Affinity of STING Agonist-4 with Human STING

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional activity of STING Agonist-4, a potent, non-cyclic dinucleotide agonist of the human Stimulator of Interferon Genes (STING) protein. This document details the quantitative binding data, experimental methodologies for its determination, and the underlying signaling pathway, presented in a format tailored for researchers and professionals in drug development.

Core Data Summary

STING Agonist-4, a linked amidobenzimidazole (diABZI)-based compound, demonstrates high-affinity binding to human STING, leading to robust pathway activation.[1] The key quantitative metrics for its interaction with human STING are summarized below.

| Parameter | Value | Assay Method | Target | Notes |

| IC50 | 20 nM | Not Specified | Human STING | Apparent inhibitory constant.[1][2] |

| Kd | ~1.6 nM | Not Specified | Full-length Human STING | Apparent dissociation constant.[1] This is in contrast to the endogenous ligand 2',3'-cGAMP, which has a reported Kd of 3.79 nM.[3] |

| EC50 (IFN-β Secretion) | 3.1 µM | Cell-based Assay | Human THP-1 cells | Demonstrates potent functional activity in inducing downstream cytokine production. This is noted to be 18-fold more potent than the endogenous STING ligand, cGAMP. |

STING Signaling Pathway

STING is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a sign of viral infection or cellular damage, and initiating a potent type I interferon (IFN) response. STING Agonist-4 directly binds to and activates the STING protein, which is located on the endoplasmic reticulum (ER) membrane. This binding event triggers a conformational change in the STING dimer, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons and other inflammatory cytokines.

Caption: STING Agonist-4 activates the STING pathway, leading to the production of Type I Interferons.

Experimental Protocols

The binding affinity and functional activity of STING Agonist-4 are determined using various biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is a competitive binding format used to determine the affinity of a compound for the STING protein.

Principle: The assay relies on Forster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Terbium cryptate) and an acceptor fluorophore (e.g., d2). A 6His-tagged human STING protein is labeled with an anti-6His antibody conjugated to the donor fluorophore. A known STING ligand is labeled with the acceptor fluorophore. When the labeled ligand binds to the tagged STING protein, the donor and acceptor are brought into proximity, resulting in a FRET signal. Unlabeled competitor compounds, such as STING Agonist-4, will compete with the labeled ligand for binding to STING, leading to a decrease in the FRET signal.

Protocol:

-

Plate Preparation: Assays are typically performed in 96- or 384-well low-volume white plates.

-

Compound Dispensing: Serial dilutions of STING Agonist-4 or a reference compound are dispensed into the assay plate.

-

Protein Addition: His-tagged human STING protein is added to each well.

-

HTRF Reagent Addition: A mixture of the anti-6His antibody labeled with Terbium cryptate and the STING ligand labeled with d2 is added. These reagents can be pre-mixed and added in a single step.

-

Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium. No washing steps are required.

-

Signal Detection: The HTRF signal is read on a compatible plate reader. The decrease in the FRET signal is proportional to the concentration of the competitor compound.

-

Data Analysis: The IC50 value is determined by plotting the HTRF signal against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.

Caption: Workflow for determining STING agonist binding affinity using an HTRF assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

Principle: One of the binding partners (e.g., human STING protein) is immobilized on a sensor chip. A solution containing the other binding partner (the analyte, e.g., STING Agonist-4) is flowed over the chip surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of surface plasmon resonance. This change is proportional to the mass of the bound analyte.

Protocol:

-

Protein Immobilization: Recombinant human STING protein is immobilized on the surface of an SPR sensor chip.

-

Analyte Injection: A series of concentrations of STING Agonist-4 are injected over the sensor surface.

-

Association and Dissociation Monitoring: The binding (association) and unbinding (dissociation) of the agonist are monitored in real-time by detecting changes in the SPR signal.

-

Data Analysis: The resulting sensorgrams (plots of SPR signal versus time) are analyzed using kinetic models to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Cell-Based IFN-β Secretion Assay

This assay measures the functional potency of STING agonists by quantifying the amount of IFN-β secreted by cells following treatment.

Protocol:

-

Cell Seeding: Human monocytic cells, such as THP-1 cells, are seeded into 96-well plates.

-

Compound Treatment: The cells are treated with serial dilutions of STING Agonist-4 or a reference agonist (e.g., 2'3'-cGAMP) for a defined period (e.g., 18-24 hours).

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

IFN-β Quantification: The concentration of IFN-β in the supernatant is quantified using a method such as an enzyme-linked immunosorbent assay (ELISA) or an HTRF-based detection kit.

-

Data Analysis: The EC50 value is determined by plotting the IFN-β concentration against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for assessing the functional potency of STING agonists.

References

An In-depth Technical Guide to the Cytokine Profile Induced by STING Agonist-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, and its activation holds significant therapeutic promise, particularly in immuno-oncology and infectious diseases. STING agonists, such as the diamidobenzimidazole (diABZI) compound STING agonist-4 (also referred to as diABZI-4), have emerged as potent inducers of anti-tumor and antiviral immunity. A key mechanism of their action is the robust induction of a wide array of cytokines and chemokines that shape the subsequent immune response. This technical guide provides a comprehensive overview of the cytokine profile induced by STING agonist-4, detailing the experimental methodologies for its characterization and presenting quantitative data in a clear, comparative format. Furthermore, this guide illustrates the core signaling pathway and experimental workflows using detailed diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to STING Agonist-4 and Cytokine Induction

STING agonist-4 is a potent, non-cyclic dinucleotide small molecule that directly binds to and activates the STING protein.[1] This activation triggers a signaling cascade culminating in the transcription of numerous genes, most notably those encoding type I interferons (IFN-α/β) and a variety of pro-inflammatory cytokines and chemokines.[2][3] This cytokine burst is instrumental in recruiting and activating various immune cells, including dendritic cells (DCs), T cells, and natural killer (NK) cells, to mount an effective anti-tumor or antiviral response.[4] Understanding the specific cytokine signature induced by STING agonist-4 is therefore crucial for predicting its therapeutic efficacy and potential side effects.

The STING Signaling Pathway

Upon binding of STING agonist-4, the STING protein undergoes a conformational change, leading to its oligomerization and translocation from the endoplasmic reticulum to the Golgi apparatus. This serves as a scaffold for the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons. Concurrently, the STING pathway can also activate the NF-κB signaling pathway, leading to the production of a broad range of pro-inflammatory cytokines.[2]

STING Agonist-4 Signaling Pathway.

Quantitative Cytokine Profile

The administration of STING agonist-4 leads to the production of a diverse array of cytokines and chemokines. The specific profile and magnitude can vary depending on the experimental system (e.g., cell type, species), the concentration of the agonist, and the time of measurement. The following tables summarize the quantitative data on cytokine induction by diABZI-4 from various in vitro and in vivo studies.

Table 1: In Vitro Cytokine Induction by diABZI-4

| Cell Type | Agonist Conc. | Time Point | Cytokine/Chemokine | Induction Level (Fold Change or Concentration) | Reference |

| Human CD14+ Monocytes | 0.1 µM | 6 hours | IFN-β mRNA | ~400-fold | |

| Human CD14+ Monocytes | 0.1 µM | 6 hours | TNF-α mRNA | ~150-fold | |

| Human CD14+ Monocytes | 0.1 µM | 6 hours | CXCL10 mRNA | ~1200-fold | |

| Human CD14+ Monocytes | 0.1 µM | 6 hours | IL-6 mRNA | ~250-fold | |

| Human CD14+ Monocytes | 0.1 µM | 24 hours | IFN-β Protein | ~2000 pg/mL | |

| Human CD14+ Monocytes | 0.1 µM | 24 hours | TNF-α Protein | ~4000 pg/mL | |

| Murine BMDMs | 1 µM | 16 hours | IFN-α | ~1000 pg/mL | |

| Murine BMDMs | 1 µM | 16 hours | IFN-β | ~2000 pg/mL | |

| Murine BMDMs | 1 µM | 16 hours | CXCL10 | ~15000 pg/mL | |

| Murine BMDMs | 1 µM | 16 hours | IL-6 | ~4000 pg/mL | |

| Murine BMDMs | 1 µM | 16 hours | TNF-α | ~6000 pg/mL | |

| Human Primary Nasal Tissues | 20 nM - 5 µM | 3 hours | IFN-β, IP-10, IL-6 | Dose-dependent increase | |

| Human iPSC-derived Macrophages | 50 nM | 24 hours | IL-6, TNF-α, IFN-α, IFN-β, IP-10 | Significantly elevated |

Table 2: In Vivo Cytokine Induction by diABZI-4

| Animal Model | Administration Route & Dose | Time Point | Tissue/Fluid | Cytokine/Chemokine | Induction Level | Reference |

| C57BL/6 Mice | 1 mg/kg, i.p. | 3 hours | Serum | IFN-β | ~1200 pg/mL | |

| C57BL/6 Mice | 1 µg, intratracheal | 24 hours | BALF | IFN-α, IFN-β, CXCL10, IL-6, TNF-α | Significantly increased vs. saline control | |

| ID8-Trp53−/− Tumor-bearing Mice | Intratumoral | Day 1, 8, 28 | Plasma | CXCL10, CCL5, IFN-γ, M-CSF, CXCL9, CXCL1 | Significantly elevated at all time points vs. vehicle |

Experimental Protocols

This section provides a detailed methodology for a key experiment to assess the cytokine profile induced by STING agonist-4 in vitro.

In Vitro Cytokine Induction and Measurement by ELISA

Objective: To quantify the secretion of specific cytokines (e.g., IFN-β, TNF-α, IL-6) from cultured immune cells following treatment with STING agonist-4.

Materials:

-

Cell Line: Human monocytic cell line (e.g., THP-1) or primary cells (e.g., human PBMCs).

-

STING Agonist-4 (diABZI-4): Stock solution in DMSO.

-

Cell Culture Medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

-

PMA (Phorbol 12-myristate 13-acetate): For differentiation of THP-1 cells.

-

Phosphate-Buffered Saline (PBS): Sterile.

-

96-well cell culture plates.

-

ELISA Kits: Specific for the cytokines of interest (e.g., Human IFN-β, TNF-α, IL-6 ELISA kits).

-

Microplate reader.

Protocol:

-

Cell Seeding and Differentiation (for THP-1 cells): a. Seed THP-1 monocytes in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium. b. Add PMA to a final concentration of 100 ng/mL to differentiate the monocytes into macrophage-like cells. c. Incubate for 48-72 hours at 37°C in a 5% CO2 incubator. d. After differentiation, gently aspirate the PMA-containing medium and wash the adherent cells twice with warm PBS. e. Add 100 µL of fresh, complete RPMI-1640 medium to each well and rest the cells for 24 hours.

-

STING Agonist-4 Treatment: a. Prepare serial dilutions of STING agonist-4 in complete cell culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.1%. b. Aspirate the medium from the cells and add 100 µL of the prepared STING agonist-4 dilutions or vehicle control (medium with the same concentration of DMSO) to the respective wells. c. Incubate the plate for the desired time points (e.g., 6, 12, 24 hours) at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: a. After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells. b. Carefully collect the cell culture supernatants without disturbing the cell monolayer. c. Samples can be used immediately for ELISA or stored at -80°C for later analysis.

-

Cytokine Quantification by ELISA: a. Perform the ELISA according to the manufacturer's protocol for each specific cytokine kit. b. Briefly, this typically involves adding standards and samples to a pre-coated microplate, followed by incubation with a detection antibody and a substrate for color development. c. Read the absorbance at the appropriate wavelength using a microplate reader. d. Calculate the concentration of the cytokines in the samples by interpolating from the standard curve.

In Vitro Cytokine Induction Workflow.

Conclusion

STING agonist-4 is a powerful inducer of a broad spectrum of cytokines and chemokines that are central to its immunomodulatory effects. The data presented in this guide highlight the robust production of type I interferons and key pro-inflammatory cytokines such as TNF-α and IL-6. The detailed experimental protocol provides a framework for researchers to reliably quantify the cytokine profile in their own experimental systems. A thorough understanding of the specific cytokines induced by STING agonist-4 and the ability to accurately measure them are essential for advancing the development of this promising class of therapeutics. This technical guide serves as a valuable resource for scientists and researchers in the field, enabling them to design and interpret experiments aimed at harnessing the full potential of STING pathway activation.

References

- 1. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A diamidobenzimidazole STING agonist protects against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diABZI-4 | STING agonist | Probechem Biochemicals [probechem.com]

- 4. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of STING Agonist-4 (diABZI-4) in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, acting as a key sensor of cytosolic DNA, a danger signal associated with viral infections and cellular damage.[1][2] Activation of the STING pathway culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust immune response. This has positioned STING as a promising therapeutic target, particularly in the fields of oncology and infectious diseases.[1] STING agonist-4, also known as diABZI-4, is a potent, non-cyclic dinucleotide (CDN) small molecule agonist of the STING receptor.[2][3] This technical guide provides an in-depth overview of the core mechanism of action of STING agonist-4, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Core Mechanism of Action

STING agonist-4 functions as a direct activator of the STING protein, which is an endoplasmic reticulum (ER)-resident transmembrane protein. The activation process initiates a cascade of downstream signaling events that lead to the expression of a variety of immune-stimulatory genes.

Upon binding to the STING protein, STING agonist-4 induces a conformational change that leads to the oligomerization of STING monomers. This structural rearrangement is a critical step for the activation and subsequent trafficking of the STING protein from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 forms dimers, translocates to the nucleus, and drives the transcription of type I interferons, such as IFN-β. Concurrently, the STING pathway can also activate the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines like TNF-α, IL-6, and CXCL10.

Quantitative Data Summary

The biological activity of STING agonist-4 (diABZI-4) has been quantified in various in vitro assays, demonstrating its high potency. The following tables summarize the key quantitative data for STING agonist-4.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 20 nM | Apparent Inhibitory Constant | |

| Kd | ~1.6 nM | Full-length STING binding |

| Parameter | Value | Cell Line | Reference |

| EC50 (IFN-β secretion) | 3.1 µM | Not Specified | |

| EC50 (IRF Reporter) | 0.013 µM | THP-1 (STING KO) | |

| EC50 (Antiviral Activity) | 11.8 - 199 nM | Various (IAV, SARS-CoV-2, HRV) | |

| EC50 (Compared to cGAMP) | 53.9 µM (18-fold more potent) | Not Specified |

Signaling Pathway Visualization

The signaling cascade initiated by STING agonist-4 is depicted in the following diagram:

Experimental Protocols

Western Blot for STING Pathway Phosphorylation

This protocol is designed to detect the phosphorylation of key proteins in the STING pathway following treatment with STING agonist-4.

a. Cell Culture and Treatment:

-

Seed appropriate cells (e.g., THP-1 monocytes, A549, or primary human monocytes) in 6-well plates and culture to 70-80% confluency.

-

Treat cells with varying concentrations of STING agonist-4 (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-3 hours). For a positive control, a known STING agonist like 2'3'-cGAMP can be used.

b. Cell Lysis:

-

After treatment, wash the cells once with ice-cold PBS.

-

Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein lysate. Determine protein concentration using a BCA assay.

c. SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a PVDF membrane.

d. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Antibody dilutions should follow the manufacturer's recommendations.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

e. Detection:

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

The intensity of the bands corresponding to the phosphorylated proteins indicates the level of pathway activation.

STING Reporter Gene Assay

This assay measures the activation of the IRF pathway, a downstream effector of STING signaling, using a reporter gene (e.g., luciferase).

a. Cell Line:

-

Use a cell line stably expressing a luciferase reporter gene under the control of an IRF-inducible promoter, such as THP1-Dual™ cells.

b. Assay Protocol:

-

Seed the reporter cells (e.g., 40,000 cells/well) in a 96-well white, clear-bottom plate.

-

Prepare serial dilutions of STING agonist-4 at the desired concentrations.

-

Add the diluted agonist to the wells. Include a vehicle control for baseline measurement.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

After incubation, add a luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System) to each well.

-

Incubate at room temperature for approximately 15-30 minutes with gentle rocking.

-

Measure the luminescence using a luminometer.

-

The fold induction of luciferase activity relative to the vehicle control indicates the level of STING pathway activation.

Cytokine Quantification Assay (ELISA or qPCR)

This protocol quantifies the production of key cytokines (IFN-β, TNF-α, IL-6, CXCL10) in response to STING agonist-4 treatment.

a. Cell Culture and Supernatant/Lysate Collection:

-

Culture cells (e.g., primary human CD14+ monocytes or bone marrow-derived macrophages) and treat with STING agonist-4 as described in the Western Blot protocol.

-

For ELISA, collect the cell culture supernatant at various time points (e.g., 3, 6, 24 hours).

-

For qPCR, lyse the cells and extract total RNA.

b. ELISA Protocol:

-

Use commercially available ELISA kits for the specific cytokines of interest (e.g., human IFN-β, TNF-α).

-

Follow the manufacturer's instructions for coating the plate, adding samples and standards, incubation with detection and HRP-conjugated antibodies, and adding the substrate.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the cytokine concentrations based on the standard curve.

c. qPCR Protocol:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform quantitative PCR using primers specific for the target cytokine genes (e.g., IFNB1, TNF, IL6, CXCL10) and a housekeeping gene (e.g., GAPDH or ACTB).

-

Analyze the relative gene expression using the ΔΔCt method.

Conclusion

STING agonist-4 (diABZI-4) is a powerful tool for activating the innate immune system through the STING pathway. Its high potency and ability to induce a robust type I interferon and pro-inflammatory cytokine response make it a subject of intense research for therapeutic applications. The experimental protocols detailed in this guide provide a framework for researchers to investigate the mechanism of action and biological effects of STING agonist-4 and other STING modulators in various disease models. A thorough understanding of its signaling pathway and quantitative characterization are essential for its continued development as a potential immunotherapeutic agent.

References

STING Agagonist-4: A Deep Dive into Antiviral Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The stimulator of interferon genes (STING) pathway has emerged as a critical component of the innate immune system, playing a pivotal role in the host defense against a myriad of viral pathogens. Activation of STING triggers a cascade of signaling events culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for establishing an antiviral state. STING agonist-4, also known as diABZI-4, is a potent, non-cyclic dinucleotide small molecule agonist of the STING receptor.[1][2] Its unique diamidobenzimidazole (ABZI) structure facilitates enhanced binding to the STING protein, leading to robust immune activation and making it a valuable tool in the field of antiviral research and immunotherapy.[1][2]

This technical guide provides a comprehensive overview of STING agonist-4, focusing on its mechanism of action, antiviral activity against various respiratory viruses, and detailed experimental protocols for its evaluation.

Mechanism of Action and Signaling Pathway

STING agonist-4 functions by directly binding to the STING protein, which is primarily located on the endoplasmic reticulum (ER) membrane.[3] This binding event induces a conformational change in the STING dimer, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3).

Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I IFNs (e.g., IFN-β) and other IFN-stimulated genes (ISGs). Concurrently, the activation of STING can also lead to the activation of the NF-κB signaling pathway, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6. This multifaceted immune response creates a potent antiviral state within the host.

Caption: STING signaling pathway activated by viral DNA or STING agonist-4.

Antiviral Activity of STING Agonist-4

STING agonist-4 has demonstrated broad-spectrum antiviral activity against a range of respiratory viruses in vitro. Its efficacy is attributed to the robust induction of innate immune responses in lung cells.

In Vitro Efficacy Against Respiratory Viruses

| Virus | Cell Line/Tissue Model | Key Findings | Reference(s) |

| Influenza A Virus (IAV) | Human Lung Fibroblasts, Primary Human Airway Epithelial Tissues | Pretreatment 24 hours prior to infection resulted in over a 100-fold reduction in viral titers. | |

| Human Rhinovirus (HRV) | Human Lung Fibroblasts, Primary Human Airway Epithelial Tissues | Pretreatment 24 hours prior to infection resulted in over a 100-fold reduction in viral titers. | |

| SARS-CoV-2 | Primary Human Respiratory Epithelial Cells, Human Lung Tissue Slices | Potently inhibits infection of diverse strains, including variants of concern. Treatment with 10 µM diABZI resulted in a significant reduction in viral RNA 72 hours post-infection. | |

| Common Cold Coronaviruses (HCoV-229E, HCoV-OC43) | Human Lung Cells | Demonstrated protective effects. | |

| Human Parainfluenza Virus (PIV3) | Human Lung Cells | Demonstrated protective effects. |

Cytokine Induction Profile

Treatment of various cell types with STING agonist-4 leads to a dose-dependent secretion of key antiviral and pro-inflammatory cytokines.

| Cytokine | Cell Type/Tissue Model | Concentration of STING Agonist-4 | Fold Induction/Observation | Reference(s) |

| IFN-β | THP-1 cells | EC50 of 3.1 µM | Dose-dependent secretion. | |

| IFN-β | Primary Human Nasal Epithelial Tissues | 20-60 nM | Increased secretion at 3 hours post-treatment. | |

| IP-10 (CXCL10) | THP-1 cells | 3 µM | Promotes production. | |

| IP-10 (CXCL10) | Human Macrophages | 50 nM | Elevated levels at 24 hours post-treatment. | |

| IL-6 | THP-1 cells | 3 µM | Promotes production. | |

| IL-6 | Human Macrophages | 50 nM | Elevated levels at 24 hours post-treatment. | |

| TNF-α | THP-1 cells | 3 µM | Promotes production. | |

| TNF-α | Human Macrophages | 50 nM | Elevated levels at 24 hours post-treatment. | |

| IFN-α | Human Macrophages | 50 nM | Elevated levels at 24 hours post-treatment. |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the activity of STING agonist-4.

In Vitro STING Activation and Antiviral Assay

This protocol outlines a general procedure to assess the antiviral efficacy of STING agonist-4 and its ability to activate the STING pathway in a cell-based assay.

Caption: General experimental workflow for in vitro antiviral testing.

Materials:

-

Cell line of interest (e.g., A549, MRC-5, primary human bronchial epithelial cells)

-

Complete cell culture medium

-

STING agonist-4 (diABZI-4)

-

Vehicle control (e.g., DMSO)

-

Virus stock of interest

-

Reagents for RNA extraction and qRT-PCR

-

Antibodies for Western blotting (p-STING, STING, p-IRF3, IRF3, β-actin)

-

ELISA or MSD kits for cytokine quantification

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

-

Compound Treatment: The following day, treat the cells with various concentrations of STING agonist-4 (e.g., 20 nM to 10 µM). Include a vehicle control.

-

Viral Infection: Concurrently with or at a set time post-treatment, infect the cells with the virus at a predetermined multiplicity of infection (MOI).

-

Incubation: Incubate the plates for a specified period (e.g., 24-72 hours), depending on the virus replication cycle.

-

Harvesting: At the end of the incubation period, harvest the cell culture supernatants and/or cell lysates.

-

Viral Load Quantification:

-

qRT-PCR: Extract viral RNA from cell lysates or supernatants and perform quantitative reverse transcription PCR to determine the viral copy number.

-

Plaque Assay: Perform a plaque assay on the supernatants to determine the infectious viral titer.

-

-

Analysis of STING Pathway Activation:

-

Western Blot: Prepare cell lysates and perform Western blotting to detect the phosphorylation of STING and IRF3. Use total STING, total IRF3, and a housekeeping protein like β-actin as controls.

-

-

Cytokine Quantification:

-

ELISA/MSD: Use the harvested cell culture supernatants to quantify the levels of secreted cytokines (e.g., IFN-β, IL-6, TNF-α, IP-10) using commercially available kits.

-

qRT-PCR: Extract total RNA from cell lysates to measure the mRNA expression levels of cytokine genes.

-

Western Blotting for Phosphorylated STING and IRF3

Procedure:

-

Prepare whole-cell lysates from treated and control cells.

-

Measure protein concentration using a Bradford or BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with primary antibodies specific for phosphorylated STING (e.g., at Ser366) and phosphorylated IRF3 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip and re-probe the membrane for total STING, total IRF3, and a loading control (e.g., β-actin).

Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression

Procedure:

-

Isolate total RNA from treated and control cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for the target cytokine genes (e.g., IFNB1, IL6, TNF, CXCL10) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the control.

Conclusion

STING agonist-4 (diABZI-4) is a powerful tool for investigating the role of the STING pathway in viral infections. Its ability to induce a robust type I interferon and pro-inflammatory cytokine response translates to broad-spectrum antiviral activity in vitro. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of STING agonists in the context of viral diseases. Further in vivo studies are crucial to understand the complexities of STING agonist-driven inflammatory responses and their relationship with viral replication dynamics to harness their full therapeutic potential.

References

Cellular Targets of STING Agonist-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular targets and mechanism of action of STING Agonist-4, a potent activator of the STimulator of INterferon Genes (STING) pathway. This document outlines quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

STING Agonist-4 is a synthetic, non-nucleotide small molecule belonging to the diamidobenzimidazole (diABZI) class of compounds.[1][2] Unlike natural cyclic dinucleotide (CDN) agonists, diABZI compounds offer enhanced cellular function and binding affinity.[1] The primary cellular target of STING Agonist-4 is the STING protein, an essential adaptor protein in the innate immune system that detects cytosolic DNA, a signal of viral infection or cellular damage.[1][3]

Activation of the STING pathway by STING Agonist-4 initiates a downstream signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This response is critical for mounting an effective anti-tumor and anti-viral immune response.

The key molecular events are:

-

Direct Binding and Conformational Change: STING Agonist-4 directly binds to the ligand-binding domain of the STING dimer located on the endoplasmic reticulum (ER). This binding induces a significant conformational change in the STING protein.

-

Translocation and TBK1 Recruitment: The activated STING dimer translocates from the ER to the Golgi apparatus. This movement facilitates the recruitment of TANK-binding kinase 1 (TBK1).

-

Phosphorylation Cascade: Upon recruitment, TBK1 phosphorylates both itself and the C-terminal tail of STING. This creates a scaffold for the recruitment and subsequent phosphorylation of Interferon Regulatory Factor 3 (IRF3).

-

IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 dimerizes and translocates to the nucleus.

-

Gene Transcription: In the nucleus, IRF3 dimers act as transcription factors, driving the expression of type I interferons (e.g., IFN-β) and other inflammatory cytokines and chemokines, such as CXCL10, IL-6, and TNF-α.

Quantitative Data Presentation

The biological activity of STING Agonist-4 has been quantified in various in vitro assays. The following tables summarize key quantitative metrics for its binding affinity, potency, and cellular activity.

| Parameter | Value | Cell Line/System | Comments | Reference |

| Binding Affinity | ||||

| IC50 | 20 nM | STING Receptor | Apparent inhibitory constant. | |

| Kd | ~1.6 nM | Full-length STING | Apparent dissociation constant. | |

| Cellular Potency | ||||

| EC50 (IFN-β Secretion) | 3.1 µM | Not Specified | Dose-dependent induction of IFN-β. | |

| EC50 (Antiviral Activity) | 11.8-199 nM | Various | Inhibition of IAV, SARS-CoV-2, and HRV replication. | |

| Potency vs. cGAMP | 18-fold more potent | Not Specified | Comparison with the endogenous STING ligand. |

| Downstream Effect | Concentration & Time | Cell Line | Observation | Reference |

| Protein Phosphorylation | ||||

| p-STING & p-IRF3 | 0.3-30 µM; 2 hours | Not Specified | Dose-dependent phosphorylation. | |

| Cytokine Production | ||||

| IP-10, IL-6, TNF-α | 3 µM; 4 hours | Not Specified | Dependent on STING-mediated TBK1 activation. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of STING Agonist-4.

Western Blot for STING Pathway Activation

This protocol details the detection of phosphorylation of key proteins in the STING pathway following treatment with STING Agonist-4.

Materials:

-

Cell lines (e.g., THP-1 monocytes, HEK293T)

-

STING Agonist-4

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

Polyacrylamide gels

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of STING Agonist-4 (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in 100-200 µL of ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Sample Preparation and Gel Electrophoresis:

-

Normalize protein concentrations and add Laemmli sample buffer.

-

Boil samples at 95-100°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto a polyacrylamide gel and run the gel until adequate separation is achieved.

-

-

Protein Transfer and Immunoblotting:

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.

-

ELISA for IFN-β Secretion

This protocol describes the quantification of secreted IFN-β in cell culture supernatants as a measure of STING pathway activation.

Materials:

-

Human IFN-β ELISA kit

-

Cell lines (e.g., THP-1, PBMCs)

-

STING Agonist-4

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a density of 5 x 10^5 cells/well.

-

Treat cells with serial dilutions of STING Agonist-4 for 24 hours.

-

-

Supernatant Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the cell culture supernatant.

-

-

ELISA Protocol:

-

Perform the IFN-β ELISA according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to the pre-coated plate.

-

Incubating with a detection antibody.

-

Adding a substrate solution to develop color.

-

Adding a stop solution.

-

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of IFN-β in the samples by comparing to the standard curve.

-

Quantitative PCR (qPCR) for Interferon-Stimulated Gene (ISG) Expression

This protocol details the measurement of mRNA levels of STING target genes, such as IFNB1 and CXCL10.

Materials:

-

Cell lines

-

STING Agonist-4

-

TRIzol reagent or other RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green Master Mix

-

qPCR instrument

-

Primers for target genes (e.g., IFNB1, CXCL10) and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Cell Treatment and RNA Extraction:

-

Treat cells with STING Agonist-4 as described in the previous protocols.

-

Extract total RNA from the cells using TRIzol or a similar method.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR:

-

Set up qPCR reactions using SYBR Green Master Mix, cDNA, and specific primers for the target and housekeeping genes.

-

Run the qPCR reaction on a real-time PCR system.

-

-

Data Analysis:

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

-

Visualizations

The following diagrams illustrate the STING signaling pathway activated by STING Agonist-4 and a typical experimental workflow for its characterization.

Caption: STING signaling pathway activated by STING Agonist-4.

Caption: Workflow for characterizing STING Agonist-4 activity.

References

An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of STING Agonist-4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of STING Agonist-4, a potent activator of the Stimulator of Interferon Genes (STING) pathway. STING Agonist-4, also known as diABZI-4, is a diamidobenzimidazole-based, non-cyclic dinucleotide small molecule that has demonstrated significant potential in preclinical models of oncology and infectious diseases. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of critical pathways and workflows to support further research and development.

Pharmacodynamics: In Vitro and In Vivo Activity

STING Agonist-4 is a direct agonist of the STING protein, initiating a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This robust immune activation underlies its therapeutic potential.

In Vitro Potency and Binding Affinity

The in vitro activity of STING Agonist-4 has been characterized through various assays, demonstrating its high potency and strong binding to the STING protein.

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ | 20 nM | Apparent Inhibitory Constant | [1] |

| K_d_ | ~1.6 nM | Full-length STING binding assay | [1] |

| EC₅₀ (IFN-β Secretion) | 3.1 µM | Not specified | [1] |

| EC₅₀ (Antiviral Activity) | 11.8 - 199 nM | Influenza A virus (IAV), SARS-CoV-2, Human Rhinovirus (HRV) | [2] |

In Vivo Pharmacodynamic Effects

In vivo studies have confirmed the ability of STING Agonist-4 to induce a potent, albeit transient, systemic immune response, leading to anti-tumor and antiviral efficacy.

| Biomarker/Effect | Observation | Animal Model | Administration Route | Reference |

| IFN-β Induction | Transient increase in plasma levels within 10 hours post-injection | Mice | Intratumoral | [3] |

| Cytokine Induction | Transient increase in plasma IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP1, and MIP1b | Patients with solid tumors | Intratumoral | |

| Anti-tumor Activity | Significant tumor growth inhibition | Mice with colorectal cancer | Intravenous | |

| Antiviral Activity | Protection against SARS-CoV-2 induced weight loss and lethality | K18-ACE2 transgenic mice | Intranasal |

Pharmacokinetics: Systemic Exposure and Disposition

Pharmacokinetic studies of diABZI STING agonists have been conducted in preclinical species, providing insights into their absorption, distribution, metabolism, and excretion (ADME) properties. The following table summarizes key pharmacokinetic parameters for a representative diABZI compound, referred to as "compound 3," following intravenous administration in mice.

| Parameter | Value | Animal Model | Dose | Reference |

| Half-life (t₁/₂) | 1.4 hours | BALB/c mice | 3 mg/kg | |

| Area Under the Curve (AUC₀₋t) | 1,480 ng*h/mL | BALB/c mice | 3 mg/kg | |

| Volume of Distribution (V_ss_) | 1.8 L/kg | BALB/c mice | 3 mg/kg | |

| Clearance (Cl) | 1.7 L/h/kg | BALB/c mice | 3 mg/kg |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key pharmacokinetic and pharmacodynamic experiments.

Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of STING Agonist-4 following intravenous administration in mice.

Animal Model: Male BALB/c mice (8-10 weeks old).

Drug Formulation and Administration: STING Agonist-4 is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) for intravenous (IV) bolus injection via the tail vein at a dose of 3 mg/kg.

Blood Sampling: Serial blood samples (approximately 30-50 µL) are collected from a consistent site, such as the submandibular or saphenous vein, at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose. Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.

Plasma Preparation: Blood samples are centrifuged at 2,000 x g for 10 minutes at 4°C to separate the plasma. The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

Bioanalysis by LC-MS/MS: Plasma concentrations of STING Agonist-4 are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation from the plasma samples, followed by chromatographic separation on a C18 column and detection using a mass spectrometer in multiple reaction monitoring (MRM) mode. A stable isotope-labeled internal standard is used for accurate quantification.

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software such as WinNonlin. Key parameters including half-life (t₁/₂), area under the curve (AUC), volume of distribution (Vss), and clearance (Cl) are calculated.

In Vivo Pharmacodynamic Study: Cytokine Induction

Objective: To measure the induction of IFN-β in mouse serum following administration of STING Agonist-4.